Aurora A Kinase Inhibitory Potency in MCF-7 Breast Cancer Cells: 2,4-Dichlorobenzoyl vs. Methoxybenzoyl Analogs
In a cell‑based comparative panel, 2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one inhibited Aurora A kinase in MCF-7 breast cancer cells with an IC50 of 25 nM. Under identical assay conditions, the 4‑methoxybenzoyl analog exhibited an IC50 of 45 nM, while the 3,4‑dimethoxybenzoyl analog showed weaker activity (IC50 ≈ 60 nM), indicating that the electron‑withdrawing 2,4‑dichloro substitution enhances Aurora A inhibitory potency approximately 1.8‑fold to 2.4‑fold relative to electron‑donating benzoyl variants .
| Evidence Dimension | Aurora A kinase cellular inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 25 nM (MCF-7 breast cancer cells) |
| Comparator Or Baseline | 2-((1-(4-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one: IC50 = 45 nM; 2-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one: IC50 ≈ 60 nM |
| Quantified Difference | 1.8–2.4‑fold greater potency for the 2,4‑dichloro compound |
| Conditions | MCF-7 breast cancer cell line; Aurora A kinase inhibition assay (exact cell culture and detection conditions as reported by the vendor data source) |
Why This Matters
For a procurement decision in an oncology drug‑discovery program, the 2‑ to 2.4‑fold potency advantage can translate into a lower required screening concentration, reducing compound consumption and minimizing off‑target effects at higher doses.
